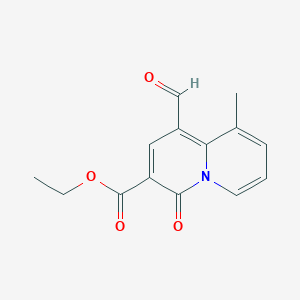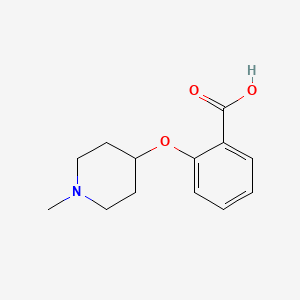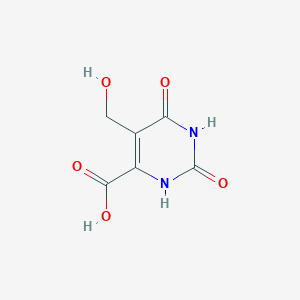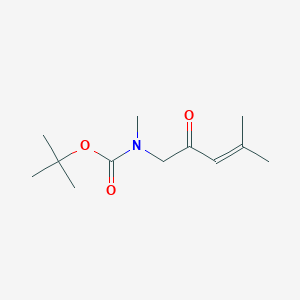![molecular formula C18H17N3O2 B13868714 [4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)
[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine is a heterocyclic compound that contains a pyrimidine ring substituted with a phenylmethoxyphenoxy group and a methanamine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Phenylmethoxyphenoxy Group: This step involves the nucleophilic substitution reaction where the phenylmethoxyphenol reacts with the pyrimidine core in the presence of a suitable base.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylmethoxyphenoxy group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylmethoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Formation of oximes, nitriles, or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives or phenylmethoxyphenoxy derivatives.
Substitution: Formation of substituted phenylmethoxyphenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology
Biological Activity Studies: The compound is used in studies to evaluate its potential as an antimicrobial, antiviral, or antitumor agent.
Medicine
Drug Development: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anti-fibrotic activities.
Industry
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(4-Benzyloxyphenoxy)pyrimidin-2-yl]methanamine: Similar structure with a benzyloxy group instead of a phenylmethoxy group.
2-Aminopyridopyrimidinones: Compounds with a pyridopyrimidine core and similar substituents.
Uniqueness
Structural Features: The presence of the phenylmethoxyphenoxy group and the methanamine group provides unique chemical properties and potential biological activities.
Biological Activities: The compound may exhibit distinct biological activities compared to similar compounds due to its unique structure.
Eigenschaften
Molekularformel |
C18H17N3O2 |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
[4-(4-phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine |
InChI |
InChI=1S/C18H17N3O2/c19-12-17-20-11-10-18(21-17)23-16-8-6-15(7-9-16)22-13-14-4-2-1-3-5-14/h1-11H,12-13,19H2 |
InChI-Schlüssel |
BTMZHLBQUUHUEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC(=NC=C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine](/img/structure/B13868671.png)
![7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine](/img/structure/B13868680.png)


![Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B13868688.png)
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)



![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)

![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)
